tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one
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Overview
Description
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one is a unique organic compound characterized by its complex polycyclic structure. This compound, also known by its IUPAC name (1aR,1a1R,2a1S,2bS)-hexahydrodicyclopropa[cd,gh]pentalen-1(1aH)-one, has a molecular formula of C8H8O and a molecular weight of 120.15 g/mol . Its structure consists of four fused cyclopropane rings, making it a highly strained and interesting molecule for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the photochemical cyclization of bicyclo[2.2.1]hept-2-ene derivatives. This reaction is usually carried out in the presence of a sensitizer such as acetone or benzophenone under UV light . The reaction conditions often require low temperatures to stabilize the highly strained intermediate structures.
Industrial Production Methods
While industrial production methods for tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one are not well-documented, the compound can be synthesized on a larger scale using similar photochemical processes. The scalability of these methods depends on the availability of starting materials and the efficiency of the photochemical reaction.
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of tetracyclo[3.3.0.0{4,6}]octan-3-one can yield alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction produces alcohols or alkanes.
Scientific Research Applications
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one has several applications in scientific research:
Chemistry: The compound is used as a model system to study the reactivity and stability of highly strained polycyclic structures. It serves as a precursor for synthesizing more complex molecules.
Biology: Research on tetracyclo[3.3.0.0{4,6}]octan-3-one includes its potential use as a scaffold for designing biologically active compounds.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Tetracyclo[3.3.0.0{4,6}]octan-3-one can be used in the synthesis of advanced materials and polymers with specific mechanical properties.
Mechanism of Action
The mechanism of action of tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one involves its interaction with molecular targets through its strained polycyclic structure. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[3.3.1.0(2,8).0(4,6)]nonane: This compound has a similar polycyclic structure but with an additional carbon atom, making it slightly less strained.
Tetracyclo[6.1.0.0(2,4).0(5,7)]nonane: Another polycyclic compound with a different ring fusion pattern, leading to distinct chemical properties.
Uniqueness
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one is unique due to its highly strained structure, which imparts distinct reactivity and stability characteristics. Its compact and rigid framework makes it an interesting subject for studying the effects of strain on chemical reactivity and for designing novel compounds with specific properties.
Properties
CAS No. |
873-36-9 |
---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.1 |
Purity |
95 |
Origin of Product |
United States |
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